MDA 19 (Standard)
Description
Historical Context and Initial Discovery
MDA-19 was first synthesized and studied in the late 2000s by researchers at the University of Texas MD Anderson Cancer Center. wikipedia.orgwikiwand.com Its development was part of an effort to explore novel cannabinoid ligands, particularly those that might offer therapeutic benefits without the psychoactive effects associated with CB₁ receptor activation. researchgate.netnih.gov This early research aimed to identify compounds with selective activity at the CB₂ receptor, which is primarily expressed in peripheral tissues and immune cells, in contrast to the centrally located CB₁ receptors responsible for the psychoactive effects of cannabinoids like Δ⁹-tetrahydrocannabinol (THC). researchgate.net The initial studies characterized MDA-19's binding affinity and functional activity at both human and rat cannabinoid receptors. medchemexpress.comnih.gov
Nomenclature and Systematic Classification in Chemical Research
The nomenclature surrounding synthetic cannabinoids can be complex and, at times, inconsistent. MDA-19 is known by several names, reflecting different naming conventions used in chemical and forensic science.
Alternative Nomenclatures (e.g., BZO-HEXOXIZID)
MDA-19 is also systematically referred to as BZO-HEXOXIZID. wikipedia.orgcfsre.orgnih.govglpbio.comunodc.org This alternative name is part of a newer systematic naming convention developed to provide more clarity and avoid confusion with other compounds, such as methylenedioxyamphetamine, which shares the "MDA" abbreviation. cfsre.orgcfsre.org The "BZO-HEXOXIZID" nomenclature reflects the core structure and substituents of the compound. cfsre.org The IUPAC name for MDA-19 is (3Z)-N'-(1-hexyl-2-oxoindolin-3-ylidene)benzohydrazide. wikipedia.orgunodc.org
Classification within Emerging Synthetic Cannabinoid Receptor Agonists (SCRAs)
MDA-19 is classified as a synthetic cannabinoid receptor agonist (SCRA). cfsre.orgnih.govunodc.org SCRAs are a diverse group of compounds designed to interact with cannabinoid receptors. cfsre.orgcfsre.org MDA-19 belongs to a newer generation of SCRAs, sometimes referred to as the "OXIZID" subclass. cfsre.orgcfsre.orgnih.gov This subclass is characterized by a specific core/linker region in their chemical structure, which differentiates them from earlier generations of synthetic cannabinoids that often featured indole (B1671886) or indazole cores. cfsre.orgcfsre.orgnih.gov The emergence of the OXIZID subclass is partly linked to changes in drug scheduling and control measures targeting earlier SCRA structures. cfsre.orgcfsre.orgcfsre.orgcfsre.org
Significance within Cannabinoid Ligand Research
MDA-19 holds significance in cannabinoid ligand research primarily due to its reported selectivity as a CB₂ receptor agonist. wikipedia.orgmedchemexpress.comtocris.comcfsre.org Selective CB₂ agonists are of interest because they are believed to have potential therapeutic applications, particularly in areas such as pain management and inflammation, without the psychoactive effects mediated by CB₁ receptors. researchgate.netnih.gov
Research findings have detailed MDA-19's binding affinities and functional activity at both human and rat cannabinoid receptors. medchemexpress.comnih.gov These studies have shown that MDA-19 generally exhibits higher affinity for the CB₂ receptor compared to the CB₁ receptor, although there can be species variations. wikipedia.orgmedchemexpress.comtocris.comnih.gov
The binding affinities of MDA-19 for human and rat cannabinoid receptors are summarized in the table below:
| Receptor | Species | Kᵢ (nM) | Reference |
| CB₁ | Human | 162.4 ± 7.6 | medchemexpress.comnih.gov |
| CB₂ | Human | 43.3 ± 10.3 | medchemexpress.comnih.gov |
| CB₁ | Rat | 1130 ± 574 | medchemexpress.comnih.gov |
| CB₂ | Rat | 16.3 ± 2.1 | medchemexpress.comnih.gov |
Note: Kᵢ values represent the inhibition constant, indicating the binding affinity of the ligand for the receptor. Lower Kᵢ values indicate higher binding affinity.
Further research has investigated the functional activity of MDA-19 at these receptors using various in vitro assays. Studies have shown that MDA-19 acts as an agonist at human CB₁ and CB₂ receptors and rat CB₁ receptors in GTPγ[³⁵S] functional assays. medchemexpress.comnih.govnih.gov However, its activity at the rat CB₂ receptor has shown variations depending on the assay, behaving as an inverse agonist in GTPγ[³⁵S] assays but an agonist in extracellular signal-regulated kinases 1 and 2 (Erk1/2) activation assays. medchemexpress.comnih.govnih.gov In cAMP assays, MDA-19 showed agonist activity at the rat CB₁ receptor but no functional activity at the rat CB₂ receptor. medchemexpress.comnih.govnih.gov This complex functional profile at the rat CB₂ receptor has led researchers to suggest that MDA-19 exhibits characteristics of a protean agonist. researchgate.netnih.govnih.gov
In vivo studies in animal models have also contributed to understanding MDA-19's significance. Research in rat models of neuropathic pain demonstrated that MDA-19 was effective in attenuating tactile allodynia, and this effect was dependent on the presence of CB₂ receptors. medchemexpress.comresearchgate.netnih.govnih.gov These findings highlight the potential of MDA-19 as a research tool for investigating the role of CB₂ receptors in pain pathways. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-hexyl-2-hydroxyindol-3-yl)iminobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-2-3-4-10-15-24-18-14-9-8-13-17(18)19(21(24)26)22-23-20(25)16-11-6-5-7-12-16/h5-9,11-14,26H,2-4,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRTDOKKSWDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029871, DTXSID401345281 | |
| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048973-47-2, 1104302-26-2 | |
| Record name | MDA-19 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048973472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BZO-HEXOXIZID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X83OI5CX2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Receptor Pharmacology of Mda 19
Cannabinoid Receptor Binding Affinity and Selectivity
In humans, MDA-19 demonstrates a notable selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1). Radioligand binding assays have shown that MDA-19 has a higher affinity for the human CB2 receptor, with a reported inhibitor constant (Kᵢ) of 43.3 ± 10.3 nM. wikipedia.org Its affinity for the human CB1 receptor is comparatively lower, with a Kᵢ value of 162.4 ± 7.6 nM. wikipedia.org This represents an approximately 4-fold higher affinity for the CB2 receptor compared to the CB1 receptor, indicating a preferential interaction with the non-psychoactive CB2 receptor in humans. wikipedia.org
| Human Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|
| CB1 | 162.4 ± 7.6 |
| CB2 | 43.3 ± 10.3 |
Interestingly, the binding profile of MDA-19 exhibits significant differences between species, particularly when comparing human and rat cannabinoid receptors. In rats, MDA-19 shows a dramatically increased selectivity for the CB2 receptor. The binding affinity of MDA-19 for the rat CB2 receptor is significantly higher, with a Kᵢ of 16.3 ± 2.1 nM. wikipedia.org In contrast, its affinity for the rat CB1 receptor is considerably weaker, with a Kᵢ of 1130 ± 574 nM. wikipedia.org This results in a nearly 70-fold greater selectivity for the rat CB2 receptor over the rat CB1 receptor. wikipedia.org This species-specific variation highlights the importance of considering the animal model when studying the pharmacology of this compound.
| Species and Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|
| Human CB1 | 162.4 ± 7.6 |
| Rat CB1 | 1130 ± 574 |
| Human CB2 | 43.3 ± 10.3 |
| Rat CB2 | 16.3 ± 2.1 |
Functional Agonism and Inverse Agonism at Cannabinoid Receptors
Beyond binding, the functional activity of MDA-19 at cannabinoid receptors determines its physiological effects. This includes its ability to act as an agonist or inverse agonist and to modulate downstream signaling pathways.
The functional activity of MDA-19 is complex and also demonstrates species-dependent differences. In functional assays using human receptors, MDA-19 behaves as an agonist at both CB1 and CB2 receptors. wikipedia.org At the human CB1 receptor, it has an effective concentration (EC₅₀) of 867 nM, while at the human CB2 receptor, it shows greater potency with an EC₅₀ of 63.4 nM. xcessbio.com
In studies with rat receptors, MDA-19 acts as an agonist at the CB1 receptor. wikipedia.org However, its activity at the rat CB2 receptor is more nuanced. In some functional assays, such as those measuring GTPγS binding, MDA-19 behaves as an inverse agonist at the rat CB2 receptor. wikipedia.org This dual functionality, acting as an agonist at human CB2 receptors and an inverse agonist at rat CB2 receptors in certain assays, is a key characteristic of its pharmacological profile. This complex functional activity has led to MDA-19 being described as a protean agonist, a compound that can display both agonist and inverse agonist properties depending on the specific receptor and cellular context. xcessbio.com
| Receptor | Functional Activity | EC₅₀ (nM) |
|---|---|---|
| Human CB1 | Agonist | 867 |
| Human CB2 | Agonist | 63.4 |
| Rat CB1 | Agonist | - |
| Rat CB2 | Inverse Agonist (GTPγS) | - |
Cannabinoid receptors are G-protein coupled receptors (GPCRs), and their activation by ligands like MDA-19 initiates intracellular signaling cascades. The primary signaling pathway for CB1 and CB2 receptors involves coupling to inhibitory G-proteins of the Gi/o family. youtube.com Activation of these G-proteins typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). nih.gov
The agonistic activity of MDA-19 at human CB1 and CB2 receptors, as demonstrated in GTPγS binding assays, confirms its ability to activate G-proteins. wikipedia.org GTPγS binding assays measure the exchange of GDP for the non-hydrolyzable GTP analog, GTPγS, on the Gα subunit of the G-protein, a key step in GPCR activation. youtube.com The observed agonist activity of MDA-19 at the rat CB1 receptor in cAMP assays further supports its role in modulating this canonical cannabinoid receptor signaling pathway. wikipedia.org
In addition to G-protein signaling, GPCRs can also signal through beta-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), beta-arrestins are recruited to the receptor. mdpi.com This recruitment can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. nih.gov
Currently, there is a lack of specific published research data detailing the direct effects of MDA-19 on the translocation of Beta-Arrestin 2. While the general mechanisms of beta-arrestin recruitment to cannabinoid receptors have been studied for other ligands, dedicated assays to determine if MDA-19 promotes or inhibits the interaction between CB1 or CB2 receptors and Beta-Arrestin 2 have not been reported in the reviewed literature. Therefore, the role of MDA-19 in this specific signaling pathway remains to be elucidated.
Exploration of Other Potential Pharmacological Targets Beyond Cannabinoid Receptors
While the primary pharmacological activity of MDA-19 is characterized by its interaction with cannabinoid receptors CB1 and CB2, some research has explored its effects on other molecular pathways. wikipedia.org Investigations have particularly focused on intracellular signaling cascades that are modulated following the engagement of cannabinoid receptors. The available scientific literature, however, is limited regarding direct interactions of MDA-19 with other receptor systems.
One of the key non-receptor targets investigated is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. portlandpress.comwikipedia.org This pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell proliferation, survival, growth, and apoptosis (programmed cell death). wikipedia.orgnih.gov Aberrant activity in the PI3K/Akt/mTOR pathway is frequently observed in various forms of cancer, making it a significant target for therapeutic intervention. portlandpress.comnih.gov
Research into the anti-tumor properties of MDA-19 has revealed its ability to inhibit this critical signaling pathway in certain cancer cell lines. portlandpress.comnih.gov Studies conducted on melanoma and osteosarcoma cells have demonstrated that treatment with MDA-19 leads to a reduction in the activity of the PI3K/Akt/mTOR pathway. portlandpress.comnih.gov This inhibitory action is observed through the decreased phosphorylation of key proteins in the cascade, such as Akt and mTOR, as well as downstream effector proteins like P70S6K and Cyclin D1. portlandpress.comnih.gov
Specifically, in melanoma cell lines M14 and UACC257, MDA-19 was shown to block the phosphorylation of Akt (p-Akt) and subsequently reduce the levels of downstream proteins P70 and Cyclin D1. nih.govnih.gov Similarly, in the osteosarcoma cell line U2OS, administration of MDA-19 resulted in a significant decrease in the phosphorylation levels of both Akt and mTOR. portlandpress.com The inhibition of this pathway is linked to the observed anti-proliferative, anti-metastatic, and pro-apoptotic effects of MDA-19 in these cancer cells. portlandpress.comnih.gov
It is important to note that the inhibitory effects of MDA-19 on the PI3K/Akt/mTOR pathway appear to be a downstream consequence of its primary action on the CB2 receptor. nih.gov Evidence suggests that the anti-tumor activity of MDA-19 is dependent on its binding to and activation of CB2 receptors. nih.gov For instance, studies have shown that knocking down the CB2 receptor can reverse the growth inhibition and the inhibitory effect of MDA-19 on the AKT signaling pathway in hepatocellular carcinoma cells. nih.gov This indicates that the modulation of the PI3K/Akt pathway is not a result of direct binding by MDA-19 to components of the pathway, but rather an indirect effect mediated by CB2 receptor signaling.
Beyond the PI3K/Akt/mTOR pathway, there is a lack of specific research investigating other potential pharmacological targets of MDA-19. While other cannabinoids have been shown to interact with a variety of non-cannabinoid receptors such as transient receptor potential (TRP) channels (e.g., TRPV1), G-protein coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptors (PPARs), similar studies specifically examining MDA-19 have not been reported in the available scientific literature. nih.govbiorxiv.orgfrontiersin.org
Preclinical Investigation of Mda 19 S Biological Activities
Analgesic and Anti-Allodynic Effects
Preclinical studies have indicated that MDA-19 possesses analgesic and anti-allodynic properties, suggesting its potential in treating pain conditions, particularly neuropathic pain.
Efficacy in Neuropathic Pain Models
MDA-19 has demonstrated efficacy in attenuating pain in various neuropathic pain models in rodents. In rat models of neuropathic pain induced by spinal nerve ligation or paclitaxel, MDA-19 administered intraperitoneally attenuated tactile allodynia in a dose-related manner. researchgate.netnih.govnih.govcaymanchem.com Studies in mice also showed that MDA-19 suppressed mechanical allodynia in a paclitaxel-induced neuropathic pain model. nih.gov The compound did not appear to affect rat locomotor activity in these studies. researchgate.netnih.govmedchemexpress.comfishersci.se
Role of CB2 Receptors in Mediating Analgesic Effects
The analgesic and anti-allodynic effects of MDA-19 are primarily mediated through its action on CB2 receptors. MDA-19 is characterized as a potent and selective agonist for the human CB2 receptor, with a reported Ki of 43.3 nM. medchemexpress.comfishersci.sewikipedia.org Its affinity for the human CB2 receptor is approximately 4-fold higher than for the human CB1 receptor. nih.govmedchemexpress.comwikipedia.org In rats, the selectivity for CB2 over CB1 is even more pronounced, with nearly 70-fold higher affinity for the rat CB2 receptor compared to the rat CB1 receptor. nih.govmedchemexpress.comwikipedia.org
The dependence of MDA-19's effects on CB2 receptors was confirmed in studies using CB2-deficient mice (CB2-/-), where MDA-19 showed no effect on allodynia, unlike in wild-type (CB2+/+) mice. researchgate.netnih.govnih.gov Furthermore, pretreatment with a selective CB2 receptor antagonist, AM630, significantly reversed the antiallodynic effects induced by MDA-19 in neuropathic pain models. nih.gov While MDA-19 acts as an agonist at human CB1 and CB2 receptors and rat CB1 receptors, it exhibited different functional activity at the rat CB2 receptor in some in vitro assays, behaving as an inverse agonist in GTPγ[(35)S] functional assays and showing no functional activity in cAMP assays, although it behaved as an agonist in Erk1/2 activation assays using CHO cells expressing rat CB2 receptors. nih.govmedchemexpress.com
Anti-Cancer Research
Investigations into the anti-cancer potential of MDA-19 have primarily focused on its effects on hepatocellular carcinoma (HCC) cell lines.
Hepatocellular Carcinoma (HCC) Studies
Studies utilizing HCC cell lines, such as Hep3B and HepG2, have explored the impact of MDA-19 treatment on key cancer cell behaviors. nih.govresearchgate.netnih.gov
MDA-19 treatment has been shown to inhibit HCC cell proliferation in a dose- and time-dependent manner. nih.govresearchgate.netnih.gov Assays such as CCK8 and colony formation have demonstrated this inhibitory effect. nih.govresearchgate.net For instance, at a concentration of 50 μM, MDA-19 significantly inhibited the viability of Hep3B and HepG2 cells by 49% and 41%, respectively. nih.gov The calculated IC50 values were reported as 56.69 μM for Hep3B cells and 71.13 μM for HepG2 cells. nih.gov
Beyond proliferation, MDA-19 also significantly inhibited the migratory and invasive abilities of human HCC cells. nih.govresearchgate.netnih.gov Transwell assays revealed a significant reduction in cell migration and invasion following MDA-19 treatment. nih.govresearchgate.net For Hep3B cells, the inhibitory rate reached 76.6% for migration and 79.8% for invasion, while for HepG2 cells, the rates were 27.5% for migration and 30.5% for invasion. nih.gov
| HCC Cell Line | Assay | Effect on Proliferation | IC50 (μM) |
| Hep3B | CCK8, Colony Formation | Inhibited | 56.69 |
| HepG2 | CCK8, Colony Formation | Inhibited | 71.13 |
| HCC Cell Line | Assay | Effect on Migration | Inhibitory Rate (%) | Effect on Invasion | Inhibitory Rate (%) |
| Hep3B | Transwell | Inhibited | 76.6 | Inhibited | 79.8 |
| HepG2 | Transwell | Inhibited | 27.5 | Inhibited | 30.5 |
MDA-19 treatment has been found to induce apoptosis in HCC cells. nih.govresearchgate.netnih.govresearchgate.net Flow cytometry analysis indicated a significant increase in the percentage of apoptotic cells after MDA-19 treatment. nih.govresearchgate.net For example, in Hep3B cells, the percentage of apoptotic cells increased from 11.36% in the control group to 26.1% in the MDA-19 treated group. researchgate.net In HepG2 cells, the increase was from 12.78% to 41.5%. researchgate.net
Further investigation revealed that this induction of apoptosis is mediated by the activation of the mitochondrial apoptosis pathway. nih.govresearchgate.netnih.govresearchgate.net Western blot analysis showed that MDA-19 treatment significantly increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl2 in both Hep3B and HepG2 cells. researchgate.net Additionally, the apoptotic executioner protein Caspase3 was also significantly upregulated. researchgate.net These findings collectively suggest that MDA-19 promotes HCC cell apoptosis through the mitochondrial-dependent pathway. researchgate.net
The anti-tumor activity of MDA-19 in HCC is at least partly attributed to the inactivation of the AKT signaling pathway, and this growth inhibition effect is dependent on MDA-19 binding to and activating the CB2 receptor. nih.govresearchgate.netnih.gov
MDA-19 is a synthetic chemical compound that has been investigated for its potential biological activities, particularly in the context of cancer research. It is known to act as a potent and selective agonist for the cannabinoid receptor 2 (CB2), showing higher affinity for human CB2 receptors compared to human CB1 receptors. wikipedia.orgtocris.commedchemexpress.com Preclinical studies have explored its effects on hepatocellular carcinoma (HCC) and melanoma.
Preclinical research has focused on the effects of MDA-19 in various cancer cell lines, revealing its influence on key cellular processes and signaling pathways.
Inactivation of AKT Signaling Pathway
Studies on hepatocellular carcinoma (HCC) cell lines, such as Hep3B and HepG2, have indicated that MDA-19 treatment leads to the inactivation of the AKT signaling pathway. nih.govnih.govresearchgate.net This inactivation is evidenced by a significant decrease in the phosphorylation level of AKT in MDA-19 treated cells. nih.gov The AKT signaling pathway is known to play a crucial role in cell cycle progression through downstream proteins like Cyclin D1 and CDK4/6. nih.gov MDA-19 treatment was observed to significantly inhibit the expression of Cyclin D1 and CDK4/6, suggesting that the inactivation of the AKT pathway contributes to the inhibition of HCC progression. nih.gov The inhibitory effect of MDA-19 on the AKT signaling pathway in HCC cells was shown to be reversed by CB2 knockdown. nih.govnih.govresearchgate.net
Role of CB2 as a Tumor Suppressor Gene in HCC
Investigations into the function of the CB2 receptor in HCC have suggested that it acts as a tumor suppressor gene. nih.govnih.govresearchgate.net Analysis of data from HCC patients indicated that those with high CB2 expression had better survival rates. nih.govnih.gov CB2 expression was also found to be significantly associated with clinical factors such as gender, clinical stages, and race in HCC patients. nih.govnih.gov In vitro studies demonstrated that CB2 inhibited the progression of HCC cells. nih.govresearchgate.net Furthermore, knockdown of CB2 was able to rescue the growth inhibition induced by MDA-19 in HCC cells, indicating that the anti-tumor activity of MDA-19 is dependent on its binding to and activation of CB2. nih.govnih.govresearchgate.net
Melanoma Research
Research into the effects of MDA-19 on melanoma cells, specifically M14 and UACC257 cell lines, has demonstrated several anti-cancer properties. nih.govnih.gov
Inhibition of Cell Proliferation, Migration, and Invasion
MDA-19 treatment has been shown to inhibit the proliferation of melanoma cells in a dose-dependent manner. nih.govnih.gov Assays such as CCK8 and colony formation have indicated a significant decrease in the proliferation rate and the number of colonies in MDA-19 treated cells compared to control groups. nih.gov Additionally, MDA-19 significantly inhibited the migration and invasion of melanoma cells. nih.govnih.gov
Promotion of Apoptosis
MDA-19 treatment was found to accelerate apoptosis in melanoma cells. nih.govnih.gov This promotion of apoptosis occurs via a mitochondrial pathway, involving the regulation of proteins such as Bcl-2, Bax, and Caspase 3. nih.govnih.gov
Suppression of PI3K/Akt Pathway
MDA-19 has been observed to suppress the PI3K/Akt pathway in melanoma cells. nih.govnih.govresearchgate.net This suppression is achieved by blocking the phosphorylation of Akt (p-Akt). nih.govnih.gov Downstream proteins of the PI3K/Akt pathway, such as P70 and Cyclin D1, were also subsequently down-regulated by MDA-19 treatment in melanoma cells. nih.govnih.govresearchgate.net This inhibition of the PI3K/Akt pathway is considered a contributing factor to the observed suppression of proliferation in melanoma cells. nih.gov
Modulation of Epithelial-to-Mesenchymal Transition (EMT)
MDA-19 treatment has been shown to modulate the expression of marker proteins associated with epithelial-to-mesenchymal transition (EMT) in melanoma cells in vitro. nih.govnih.govresearchgate.net Specifically, MDA-19 was observed to up-regulate the expression of the epithelial marker E-cadherin and down-regulate the expression of mesenchymal markers such as N-cadherin, Vimentin, and Slug. nih.govnih.govresearchgate.net These findings suggest that MDA-19 is involved in the regulation of the EMT process and may act as a potential agent to inhibit tumor metastasis. nih.govnih.gov
Melanoma Research
Neurobiological and Developmental Effects
Preclinical studies, primarily utilizing model organisms such as zebrafish, have explored the potential neurobiological and developmental effects of MDA-19 exposure. These investigations have shed light on the compound's impact on neurodevelopmental parameters, locomotor activity, oxidative stress homeostasis, and energy metabolism pathways.
Effects on Neurodevelopmental Parameters
Research in zebrafish embryos exposed to MDA-19 has indicated effects on developmental trajectories. Exposure to higher concentrations of MDA-19, specifically 10 and 20 mg/L, was associated with an acceleration in the hatching process. nih.govresearchgate.net Concurrently, these concentrations led to a reduction in the body length of the zebrafish larvae, without affecting mortality rates or inducing malformations. nih.govresearchgate.net Further investigation using transgenic zebrafish models (hb9-GFP) revealed that MDA-19 exposure resulted in impaired development of spinal motor neurons. nih.govresearchgate.net
Oxidative Stress Homeostasis Dysregulation
Investigation into the effects of MDA-19 on oxidative stress homeostasis has been conducted in zebrafish. Exposure to a concentration of 20 mg/L MDA-19 was found to disrupt the balance of oxidative stress markers. nih.govresearchgate.net
Elevated levels of reactive oxygen species (ROS) were observed in zebrafish exposed to 20 mg/L MDA-19. nih.govresearchgate.net ROS are highly reactive molecules that can cause damage to cellular components, and their increased generation is indicative of oxidative stress. mdpi.comjournalagent.comnih.gov
In response to the increased oxidative load, exposure to 20 mg/L MDA-19 in zebrafish resulted in elevated activity levels of key antioxidant enzymes: superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.govresearchgate.net SOD plays a crucial role in the initial detoxification of superoxide radicals by converting them into hydrogen peroxide, while CAT further breaks down hydrogen peroxide into water and oxygen. mdpi.com Modulation of these enzyme activities is a common cellular response to counteract oxidative damage. journalagent.commdpi.comresearchgate.netjiaci.org
Comparative Biological Activities with Other Cannabinoids
Preclinical research has characterized MDA-19 (BZO-HEXOXIZID) as a synthetic cannabinoid with a distinctive pharmacological profile, particularly in comparison to other compounds that interact with the cannabinoid receptor system. Originally developed as a potential treatment for neuropathic pain, MDA-19 has been noted for its potent and selective agonism at the human cannabinoid receptor 2 (CB₂) medchemexpress.comcfsre.org.
Studies investigating the binding affinity of MDA-19 have shown variations between human and rat cannabinoid receptors. MDA-19 exhibits a approximately 4-fold higher affinity for the human CB₂ receptor compared to the human CB₁ receptor, with reported Kᵢ values of 43.3 ± 10.3 nM and 162.4 ± 7.6 nM, respectively. medchemexpress.comnih.govtocris.comglpbio.com The selectivity is even more pronounced in rat receptors, where MDA-19 shows nearly 70-fold higher affinity for the rat CB₂ receptor (Kᵢ = 16.3 ± 2.1 nM) over the rat CB₁ receptor (Kᵢ = 1130 ± 574 nM). medchemexpress.comnih.govtocris.comglpbio.com
Functional assays have revealed further complexities in MDA-19's activity. In GTPγ[³⁵S] functional assays, MDA-19 acts as an agonist at both human CB₁ and CB₂ receptors, as well as at the rat CB₁ receptor. However, it functions as an inverse agonist at the rat CB₂ receptor in this assay. medchemexpress.comnih.govglpbio.com In contrast, cAMP assays indicate that MDA-19 behaves as an agonist at the rat CB₁ receptor but shows no functional activity at the rat CB₂ receptor. medchemexpress.comnih.govglpbio.com Extracellular signal-regulated kinases 1 and 2 (Erk1/2) activation assays, however, demonstrate agonist activity of MDA-19 at the rat CB₂ receptor. nih.govglpbio.comresearchgate.net This varied functional profile across different assay types and species suggests that MDA-19 may act as a protean agonist. nih.govresearchgate.net
When compared to other synthetic cannabinoid receptor agonists (SCRAs), particularly those from the OXIZID series and earlier generations like JWH-018 and CP 47,497, MDA-19 generally appears to be less potent at the CB₁ receptor. esr.cri.nzcaymanchem.comnih.gov For instance, other OXIZID compounds such as BZO-CHMOXIZID have shown higher potency at CB₁ compared to MDA-19. caymanchem.comnih.govwikipedia.org Despite having lower affinity, potency, and efficacy in certain in vitro assays compared to some earlier SCRAs, MDA-19 has demonstrated cannabimimetic activity in vivo, albeit sometimes exhibiting partial efficacy. esr.cri.nznih.gov
Research has also explored the potential anti-tumor activities of MDA-19, comparing its effects to other cannabinoid agonists. Studies in hepatocellular carcinoma (HCC) cells have shown that MDA-19 treatment inhibits cell proliferation, migration, and invasion in a dose- and time-dependent manner. nih.gov MDA-19 induced apoptosis and activated the mitochondrial apoptosis pathway in HCC cells. nih.gov The observed anti-tumor activity in HCC is suggested to be mediated, at least partly, through the inactivation of the AKT signaling pathway. nih.gov Similarly, in melanoma cells, MDA-19 treatment inhibited proliferation, migration, and invasion, promoted apoptosis, and modulated epithelial-to-mesenchymal transition (EMT) markers, also by suppressing the PI3K/Akt pathway. nih.govresearchgate.net This aligns with findings for other CB₂ agonists that have shown anti-tumor effects in various cancer models. researchgate.netnih.govnih.gov
The following tables summarize some of the comparative biological activity data for MDA-19:
| Receptor | Species | Binding Affinity (Kᵢ, nM) | Functional Activity (GTPγ[³⁵S] Assay) | Functional Activity (cAMP Assay) | Functional Activity (Erk1/2 Assay) |
|---|---|---|---|---|---|
| CB₁ | Human | 162.4 ± 7.6 | Agonist (EC₅₀ = 922 ± 56 nM) | Not specified | Not specified |
| CB₂ | Human | 43.3 ± 10.3 | Agonist (EC₅₀ = 83 ± 19 nM) | Not specified | Not specified |
| CB₁ | Rat | 1130 ± 574 | Agonist (EC₅₀ = 427 ± 35 nM) | Agonist | Not specified |
| CB₂ | Rat | 16.3 ± 2.1 | Inverse Agonist (EC₅₀ = 19.7 ± 14 nM) | No functional activity | Agonist |
medchemexpress.comnih.govglpbio.com
| Compound | CB₁ Affinity (Kᵢ/EC₅₀) | CB₂ Affinity (Kᵢ/EC₅₀) | Selectivity (CB₂ vs CB₁) | Notes |
|---|---|---|---|---|
| MDA-19 | Lower | Higher | CB₂ Selective | Partial efficacy in vivo drug discrimination esr.cri.nznih.gov |
| BZO-CHMOXIZID | Low micromolar (CB₁) | Potent (CB₂) | Markedly CB₂ Selective | More potent at CB₁ than MDA-19 caymanchem.comnih.govwikipedia.org |
| JWH-018 | More potent than OXIZIDs at CB₁ caymanchem.com | Not specified | Not specified | Earlier generation SCRA europa.eu |
| CP 47,497 | More potent than OXIZIDs at CB₁ caymanchem.com | Not specified | Not specified | Earlier generation SCRA europa.eucaymanchem.com |
esr.cri.nzcaymanchem.comnih.govwikipedia.orgeuropa.eucaymanchem.com
Structure Activity Relationships Sar and Derivative Research
Design and Synthesis of MDA-19 Derivatives and Analogs
The design and synthesis of MDA-19 derivatives stem from the N-alkyl isatin (B1672199) acylhydrazone scaffold. This series was initially developed with the aim of identifying selective CB2 receptor agonists iiab.meresearchgate.netrndsystems.com. MDA-19 itself (Compound 33 in early studies) was identified through these SAR studies as a lead compound researchgate.netresearchgate.net.
Further research has involved creating analogues with structural modifications, particularly to the N-alkyl substituent and the benzohydrazide (B10538) moiety researchgate.neteuskadi.eus. Examples of synthesized analogues include those with truncated or modified alkyl chains, such as the pentyl analog (BZO-POXIZID) and the cyclohexylmethyl analog (BZO-CHMOXIZID), as well as fluorinated derivatives like 5F-BZO-POXIZID wikipedia.orgcaymanchem.comresearchgate.netcolostate.edu. These modifications are explored to investigate their impact on receptor binding and functional profiles researchgate.net.
Pharmacological Profiling of Related Compounds (e.g., OXIZID Class)
Pharmacological profiling of MDA-19 and other compounds within the OXIZID class has revealed varying affinities and efficacies at CB1 and CB2 receptors caymanchem.comresearchgate.netcaymanchem.comnih.govesr.cri.nz. MDA-19 typically shows higher affinity for human CB2 receptors compared to human CB1 receptors wikipedia.orgtocris.comrndsystems.commedchemexpress.com. Specifically, reported Ki values for human receptors are around 43.3 nM for CB2 and 162.4 nM for CB1 tocris.comrndsystems.commedchemexpress.com. In rats, the selectivity for CB2 over CB1 is even more pronounced, with reported Ki values of 16.3 nM for CB2 and 1130 nM for CB1 tocris.comrndsystems.com.
Studies on the OXIZID series, including MDA-19 (BZO-HEXOXIZID), BZO-POXIZID, 5F-BZO-POXIZID, BZO-4en-POXIZID, and BZO-CHMOXIZID, have assessed their potency and efficacy using in vitro assays like β-arrestin2 recruitment and [35S]GTP-γ-S binding assays caymanchem.comresearchgate.netcolostate.edunih.govesr.cri.nz. These studies indicate that many OXIZID compounds act as full agonists at CB1 receptors and partial agonists at CB2 receptors in these assays caymanchem.comresearchgate.net. Potency varies among the analogues, with BZO-CHMOXIZID often reported as being more potent at both receptors compared to MDA-19 researchgate.netcolostate.edu.
The pharmacological profiles highlight that while MDA-19 and its analogues share the OXIZID core, subtle structural differences can lead to notable variations in their interactions with cannabinoid receptors researchgate.net.
Here is a table summarizing some pharmacological data for MDA-19 and selected OXIZID analogues:
Note: Efficacy data from β-arrestin2 assays are often reported relative to a reference compound like CP55,940 or JWH-018, and specific percentage values can vary between studies and assay conditions. The table above provides a general indication of reported activity.
Influence of Structural Modifications on Receptor Binding and Functional Activity
Structural modifications to the MDA-19 scaffold significantly influence receptor binding affinity and functional activity researchgate.netrsc.orgeuskadi.eusmedchemexpress.com. Early SAR studies on the N-alkyl isatin acylhydrazone series demonstrated that variations in the N-alkyl chain length and structure impact selectivity and potency at CB2 receptors iiab.meresearchgate.netrndsystems.com. Optimization of this chain was a key aspect in the development of MDA-19 researchgate.netresearchgate.net.
More recent studies on OXIZID analogues have further detailed these relationships. For instance, replacing the N-hexyl tail of MDA-19 with a cyclohexylmethyl group, as in BZO-CHMOXIZID, has been shown to increase potency at both CB1 and CB2 receptors researchgate.netcolostate.edu. Shortening the hexyl tail to a pentyl group, as in BZO-POXIZID, has also been reported to enhance activity at both receptors researchgate.net. The addition of a fluorine atom to the pentyl analog (5F-BZO-POXIZID) did not necessarily lead to higher receptor activation potential compared to the non-fluorinated version researchgate.net.
These findings underscore the sensitivity of cannabinoid receptor binding and activation to subtle changes in the structure of OXIZID compounds, particularly the nature of the N-substituent on the isatin core and modifications to the acylhydrazone portion researchgate.netrsc.orgeuskadi.eus. The specific interactions of these structural elements within the binding pockets of the CB1 and CB2 receptors determine the resulting pharmacological profile, including potency, efficacy, and selectivity researchgate.net.
Advanced Methodologies in Mda 19 Research
In Vitro Assay Systems for Receptor Pharmacology
In vitro assay systems are fundamental in characterizing the interaction of MDA-19 with cannabinoid receptors. Radioligand binding assays are employed to determine the affinity of MDA-19 for both human and rat CB1 and CB2 receptors. Studies have shown that MDA-19 exhibits higher affinity for the human CB2 receptor compared to the human CB1 receptor, with reported Ki values of 43.3 ± 10.3 nM and 162.4 ± 7.6 nM, respectively. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.com In rat receptors, the selectivity for CB2 is even more pronounced, with Ki values of 16.3 ± 2.1 nM for CB2 and 1130 ± 574 nM for CB1. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.com This indicates a nearly 70-fold higher affinity for the rat CB2 receptor over the rat CB1 receptor. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.com
Functional assays, such as guanosine (B1672433) triphosphate (GTP)γ[³⁵S] binding assays and cyclic adenosine (B11128) monophosphate (cAMP) assays, are used to assess the efficacy of MDA-19 at these receptors. In GTPγ[³⁵S] functional assays, MDA-19 has demonstrated agonist activity at human CB1 and CB2 receptors, as well as at the rat CB1 receptor. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.com Interestingly, in the same assay, MDA-19 behaved as an inverse agonist at the rat CB2 receptor. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.com cAMP assays have shown MDA-19 acting as an agonist at the rat CB1 receptor, while exhibiting no functional activity at the rat CB2 receptor in this specific assay. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.com Extracellular signal-regulated kinases 1 and 2 (Erk1/2) activation assays using CHO cells expressing rat CB2 receptors have also indicated agonist behavior of MDA-19 at the rat CB2 receptor. nih.govresearchgate.netglpbio.com This varied functional profile across different assay systems and species highlights the complex pharmacological nature of MDA-19, suggesting characteristics of a protean agonist. nih.govresearchgate.netnih.gov
Table 1: In Vitro Receptor Binding and Functional Data for MDA-19
| Assay Type | Receptor (Species) | Ki (nM) | Functional Activity |
| Radioligand Binding | Human CB1 | 162.4 ± 7.6 | N/A |
| Radioligand Binding | Human CB2 | 43.3 ± 10.3 | N/A |
| Radioligand Binding | Rat CB1 | 1130 ± 574 | N/A |
| Radioligand Binding | Rat CB2 | 16.3 ± 2.1 | N/A |
| GTPγ[³⁵S] Binding | Human CB1 | N/A | Agonist |
| GTPγ[³⁵S] Binding | Human CB2 | N/A | Agonist |
| GTPγ[³⁵S] Binding | Rat CB1 | N/A | Agonist |
| GTPγ[³⁵S] Binding | Rat CB2 | N/A | Inverse Agonist |
| cAMP Assay | Rat CB1 | N/A | Agonist |
| cAMP Assay | Rat CB2 | N/A | No activity |
| Erk1/2 Activation Assay | Rat CB2 | N/A | Agonist |
Cell-Based Models for Investigating Biological Effects
Cell-based models are instrumental in exploring the biological effects of MDA-19 beyond receptor binding and activation. These models allow for the investigation of cellular responses and signaling pathways modulated by MDA-19. Research has utilized cell lines to study the impact of MDA-19 on various cellular processes. For instance, studies investigating the potential anti-tumor activity of MDA-19 have employed hepatocellular carcinoma (HCC) cell lines, such as Hep3B and HepG2. researchgate.net These studies have shown that MDA-19 treatment can inhibit HCC cell proliferation in a dose- and time-dependent manner, induce cell apoptosis, and inhibit cell migration and invasion. researchgate.net Mechanistic investigations in these cell-based models suggest that MDA-19-induced growth inhibition in HCC cells is partly mediated through the inactivation of the AKT signaling pathway and is dependent on its binding to and activation of the CB2 receptor. researchgate.net
Cell-based assays are broadly used in drug discovery to measure proliferation, toxicity, motility, analyze cell signaling pathways, and changes in morphology. nih.gov While 2D cell cultures are common due to their cost-effectiveness and efficient workflows, 3D cell culture technologies are increasingly used as they better mimic in vivo physiology and the tumor microenvironment, offering higher biological relevance. nih.govmdpi.com
In Vivo Animal Models for Efficacy and Systemic Effects
In vivo animal models are crucial for evaluating the efficacy of MDA-19 in a living system and assessing its systemic effects. These models provide insights into the compound's activity in complex biological environments and its potential therapeutic applications. Research on MDA-19 has primarily utilized rat and mouse models, particularly in the context of neuropathic pain. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.comtocris.comwikipedia.orgiiab.mecaymanchem.com
In rat models of neuropathic pain induced by spinal nerve ligation or paclitaxel, MDA-19 has been shown to attenuate tactile allodynia in a dose-related manner. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.com Studies using CB2(+/+) and CB2(-/-) mice have further demonstrated that the effects of MDA-19 in alleviating tactile allodynia are mediated by CB2 receptors, as the effects were not observed in mice lacking the CB2 receptor. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.com Importantly, in these studies, MDA-19 did not affect rat locomotor activity, suggesting a separation between its analgesic effects and potential central nervous system-mediated effects. xcessbio.comnih.govresearchgate.netglpbio.comnih.govmedchemexpress.comtocris.comwikipedia.org
Animal models are also used to investigate neurodevelopmental and behavioral effects. Studies in zebrafish larvae exposed to MDA-19 have revealed impaired development of spinal motor neurons, diminished swimming ability, and reduced activity time. researchgate.netnih.gov Exposure to higher concentrations of MDA-19 in zebrafish also increased levels of reactive oxygen species (ROS) and elevated the activity of antioxidant enzymes. researchgate.netnih.gov
"-omics" Approaches (e.g., Metabolomics) in Mechanistic Elucidation
"-omics" approaches, such as metabolomics, are increasingly applied in MDA-19 research to gain a deeper understanding of its mechanisms of action and metabolic fate. Metabolomics involves the comprehensive study of metabolites within a biological system. This can help elucidate how MDA-19 affects various metabolic pathways.
Nontargeted metabolomics analyses have been employed in studies investigating the effects of MDA-19 exposure in zebrafish. researchgate.netnih.gov These analyses indicated that MDA-19 interfered with multiple metabolic pathways related to energy metabolism, including alanine, aspartate, and glutamate (B1630785) metabolism; the citric acid cycle (TCA cycle); pantothenate and coenzyme A biosynthesis; and purine (B94841) metabolism. researchgate.netnih.gov Such findings can provide valuable insights into the broader biological impact of MDA-19 exposure at a molecular level. Metabolomics research is a growing field, with applications in understanding biochemical pathways and identifying biomarkers. biorxiv.orgnih.govnih.gov
Analytical Techniques for Structural Characterization in Research Settings
Analytical techniques are essential for the structural characterization and identification of MDA-19 and its related compounds in research settings. These techniques ensure the purity and identity of the compound being studied and can be used to identify metabolites.
Techniques such as high-performance liquid chromatography (HPLC) are used to assess the purity of MDA-19. tocris.com Mass spectrometry (MS), including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is widely used for the identification and structural characterization of synthetic cannabinoids and their metabolites. researchgate.netchemrxiv.org Ion mobility-mass spectrometry (IM-MS) and Structures for Lossless Ion Manipulations (SLIM) IM-MS are advanced techniques that can differentiate and structurally characterize isomers, which is particularly relevant for synthetic cannabinoids that may have numerous structural variants. researchgate.netchemrxiv.orgnih.govacs.org These methods can separate isomers based on their collision cross sections and provide unique fragmentation patterns for identification and structural determination. researchgate.netchemrxiv.org Nuclear magnetic resonance (NMR) spectroscopy is another powerful technique used for confirming the structure of organic compounds like MDA-19. researchgate.net
These analytical methodologies are critical for ensuring the accuracy and reliability of research findings related to MDA-19.
Current Research Gaps and Future Academic Directions for Mda 19
Comprehensive Pharmacological Characterization of Emerging Analogs
The landscape of synthetic cannabinoids is continuously evolving, with new analogs of core structures like MDA-19 emerging. cfsre.orgcfsre.org These emerging analogs require comprehensive pharmacological characterization to understand their receptor binding profiles, functional activities, and potential therapeutic or toxicological effects. For instance, compounds structurally similar to MDA-19, such as BZO-CHMOXIZID (CHM-MDA-19), BZO-POXIZID (pentyl MDA-19), and 5F-BZO-POXIZID (5F-MDA-19), have been identified. nih.govwikipedia.orgnih.gov Research into these analogs is crucial as slight structural modifications can lead to significant differences in potency, efficacy, and selectivity for cannabinoid receptors (CB1 and CB2). acs.orgwikipedia.orgnih.gov
Studies have begun to evaluate the activity of these newer OXIZID synthetic cannabinoid receptor agonists. nih.govesr.cri.nz For example, BZO-CHMOXIZID has shown marked CB2 selectivity over CB1, although it is still potent at CB1 with an EC50 of 84.6 nM compared to 2.21 nM at CB2. wikipedia.org MDA-19 itself has shown higher affinity for the human CB2 receptor than the human CB1 receptor (Ki values of 43.3 nM and 162.4 nM, respectively), and significantly higher selectivity for the rat CB2 receptor over the rat CB1 receptor (Ki values of 16.3 nM and 1130 nM, respectively). medchemexpress.comtocris.comresearchgate.net However, the functional activity can vary between species and even between different in vitro assays, with MDA-19 acting as an agonist at human CB1 and CB2 and rat CB1 receptors, but as an inverse agonist at rat CB2 receptors in certain assays. wikipedia.orgmedchemexpress.comresearchgate.net
Further research is needed to fully characterize the pharmacological profiles of all emerging MDA-19 analogs, including their binding affinities, functional efficacy (agonist, inverse agonist, or antagonist activity), and signaling pathways activated at both CB1 and CB2 receptors. This includes detailed structure-activity relationship (SAR) studies to understand how modifications to the core structure influence pharmacological properties. acs.org
Here is a table summarizing some reported binding affinities for MDA-19:
| Receptor | Species | Binding Affinity (Ki) | Reference |
| CB1 | Human | 162.4 ± 7.6 nM | wikipedia.orgmedchemexpress.comresearchgate.net |
| CB2 | Human | 43.3 ± 10.3 nM | wikipedia.orgmedchemexpress.comresearchgate.net |
| CB1 | Rat | 1130 ± 574 nM | wikipedia.orgmedchemexpress.comresearchgate.net |
| CB2 | Rat | 16.3 ± 2.1 nM | wikipedia.orgmedchemexpress.comresearchgate.net |
Elucidation of Specificity and Off-Target Interactions in Preclinical Models
While MDA-19 has been described as a selective CB2 agonist, the degree of selectivity can vary depending on the species and the specific assay used. wikipedia.orgmedchemexpress.comresearchgate.net A significant research gap lies in the comprehensive elucidation of its specificity and potential off-target interactions in various preclinical models. Understanding these interactions is critical for assessing the full pharmacological profile and potential for unintended effects.
Studies have shown that MDA-19's effects on neuropathic pain in rats and mice are mediated by CB2 receptors, as these effects were observed in wild-type animals but not in CB2-deficient mice. medchemexpress.comresearchgate.net However, the potential for interaction with other receptors, enzymes, or transporters beyond the cannabinoid system needs further investigation. unicamp.br Off-target interactions are a common challenge in drug development and can contribute to adverse effects or alter the intended pharmacological outcome. nih.govmdpi.com
Future research should utilize a range of preclinical models and techniques, including broad receptor screening, enzyme inhibition assays, and transporter interaction studies, to identify any significant off-target activities of MDA-19 and its analogs. This is particularly important given the structural novelty of the OXIZID series compared to earlier synthetic cannabinoids. unicamp.brcfsre.org
Investigation of Novel Pharmacological Pathways and Protein Interactions
Beyond direct interaction with cannabinoid receptors, there is a need to investigate whether MDA-19 and its analogs engage with novel pharmacological pathways or protein interactions. Given the complex nature of cellular signaling, compounds can exert effects through multiple mechanisms. unicamp.br
Some research has begun to explore pathways influenced by MDA-19. For instance, studies in hepatocellular carcinoma cells suggest that MDA-19 may exert anti-tumor activity partly through inactivation of the AKT signaling pathway, and that CB2 functions as a tumor suppressor gene in this context. researchgate.netresearchgate.net The inhibitory effect of MDA-19 on the AKT pathway was reportedly reversed by CB2 knockdown, suggesting a link between CB2 activation and this pathway. researchgate.net Furthermore, MDA-19 has been shown to modulate the PI3K/Akt pathway in melanoma cells, leading to inhibited proliferation, migration, and invasion. nih.gov This involved decreased phosphorylation levels of Akt and reduced expression of downstream proteins like Cyclin D1 and p-P70. nih.gov
Long-Term Neurobiological and Systemic Effects Studies
While some studies have examined the short-term effects of MDA-19, particularly in pain models, there is a significant gap in understanding its long-term neurobiological and systemic effects. acs.orgtocris.comresearchgate.net This is particularly relevant considering the detection of MDA-19 and its analogs in illicit markets. unicamp.brnih.gov
Preclinical studies investigating the long-term effects of chronic exposure to MDA-19 in animal models are necessary to assess potential neuroadaptations, changes in behavior, and effects on various organ systems. Research using zebrafish larvae has indicated that MDA-19 exposure can lead to impaired neurodevelopment, diminished swimming ability, and altered activity. researchgate.net It also affected oxidative stress homeostasis and interfered with metabolic pathways related to energy metabolism. researchgate.net
Development of Advanced Preclinical Models for Therapeutic Evaluation
The development and utilization of advanced preclinical models are essential for a more accurate and predictive evaluation of MDA-19's therapeutic potential and its analogs. While traditional rodent models have been used, more complex models can provide better insights into human physiology and disease states. mdpi.com
Studies on MDA-19 have utilized rat models of neuropathic pain and CB2+/+ and CB2-/- mice to demonstrate CB2-mediated effects. medchemexpress.comresearchgate.net Research into other compounds has highlighted the utility of models like patient-derived xenografts (PDXs) and humanized mouse models for evaluating drug efficacy and understanding tumor biology. mdpi.combmj.comfrontiersin.org Organoid models also offer a promising in vitro tool that can better represent tumor heterogeneity and predict clinical responses. mdpi.com
Future research on MDA-19 could benefit from employing these advanced models, particularly when investigating its potential in complex conditions like cancer, where cannabinoid receptors and associated pathways may play a role. researchgate.netresearchgate.netnih.gov Utilizing models that better mimic human disease states and immune responses could provide more translational data and a clearer picture of the compounds' therapeutic potential and limitations.
Q & A
Q. What metadata standards are critical for archiving MDA 19 research data?
Q. How should researchers handle missing or incomplete datasets in MDA 19 studies?
- Methodological Answer : Apply multiple imputation techniques or sensitivity analyses to assess bias. Transparently report gaps in the “Limitations” section and provide raw data in supplementary materials for independent verification .
Ethical and Collaborative Considerations
Q. What protocols ensure ethical data sharing in multi-institutional MDA 19 research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
